An In-depth Technical Guide to Amino-PEG10-acid: Properties and Applications
An In-depth Technical Guide to Amino-PEG10-acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, applications, and handling of Amino-PEG10-acid, a versatile heterobifunctional crosslinker. Its unique structure, featuring a terminal primary amine and a carboxylic acid separated by a hydrophilic polyethylene glycol (PEG) spacer, makes it a valuable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).
Core Properties of Amino-PEG10-acid
Amino-PEG10-acid is a well-defined molecule with consistent physicochemical properties crucial for its application in sensitive biological systems. The following tables summarize its key quantitative data.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C23H47NO12 | [][2] |
| Molecular Weight | 529.62 g/mol | [][3] |
| Exact Mass | 529.3098 u | [] |
| Purity | ≥98% | |
| CAS Number | 2170987-85-4, 196936-04-6 | |
| IUPAC Name | 1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid |
Storage and Handling
| Condition | Recommendation | Source |
| Short-term Storage | 0 - 4 °C (days to weeks) | |
| Long-term Storage | -20 °C (months to years) | |
| Shipping Condition | Ambient temperature | |
| Solubility | Highly water-soluble |
Bifunctional Reactivity and Applications
The core utility of Amino-PEG10-acid lies in its bifunctional nature. The terminal primary amine and carboxylic acid groups allow for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG10 spacer enhances the solubility of the resulting conjugate in aqueous media and can reduce non-specific binding.
The primary amine is reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, as well as carbonyls like aldehydes and ketones. Conversely, the carboxylic acid can be activated to react with primary amines on other molecules, forming a stable amide bond. This dual reactivity makes it an ideal linker for creating complex bioconjugates.
A primary application of Amino-PEG10-acid is in the development of PROTACs (Proteolysis Targeting Chimeras), where it can serve as the linker connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein.
Experimental Protocols
Detailed methodologies for utilizing Amino-PEG10-acid in conjugation reactions are crucial for successful experimental outcomes. Below are representative protocols for the activation and coupling of Amino-PEG10-acid to other molecules.
Protocol 1: Amine Coupling using EDC/NHS Chemistry
This protocol details the activation of the carboxylic acid terminus of Amino-PEG10-acid for reaction with a primary amine-containing molecule (e.g., a protein, peptide, or antibody).
Materials:
-
Amino-PEG10-acid
-
Molecule with a primary amine (Molecule-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Activation of Amino-PEG10-acid:
-
Dissolve Amino-PEG10-acid in Activation Buffer.
-
Add 1.1 equivalents of NHS (or sulfo-NHS) and 1.1 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Coupling to Amine-Containing Molecule:
-
In a separate vessel, dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated Amino-PEG10-acid NHS ester solution to the amine solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method to remove unreacted linker and byproducts. Common methods include size-exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography (IEX) which separates based on charge differences.
-
Protocol 2: Carboxylic Acid Coupling
This protocol describes the reaction of the amine terminus of Amino-PEG10-acid with a carboxylic acid-containing molecule that has been pre-activated as an NHS ester.
Materials:
-
Amino-PEG10-acid
-
Molecule with a carboxylic acid pre-activated as an NHS ester (Molecule-COOH-NHS)
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS)
-
Purification system
Procedure:
-
Dissolution:
-
Dissolve the Molecule-COOH-NHS in an appropriate organic solvent (e.g., DMF or DMSO) if not already in solution.
-
Dissolve Amino-PEG10-acid in the Reaction Buffer.
-
-
Coupling Reaction:
-
Slowly add the Molecule-COOH-NHS solution to the Amino-PEG10-acid solution with continuous stirring. A 1:1 or 2:1 molar ratio of NHS-ester to amine can be used depending on the reaction kinetics.
-
Stir the reaction mixture for 3-24 hours at room temperature. The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
The final product can be purified by standard organic synthesis workup or by chromatography.
-
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows described above.
Caption: Bifunctional reactivity of Amino-PEG10-acid.
Caption: Workflow for coupling to an amine-containing molecule.
This guide serves as a foundational resource for researchers and developers working with Amino-PEG10-acid. For specific applications, further optimization of reaction conditions may be necessary. Always refer to the manufacturer's specific product information for the most accurate and up-to-date data.
